molecular formula C11H8FNO3S B2857170 2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1219539-96-4

2-(4-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B2857170
CAS RN: 1219539-96-4
M. Wt: 253.25
InChI Key: FUDYUDBCYRYGCD-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenoxy)acetic Acid” is a chemical compound with the CAS RN: 405-79-8 . It is also known as "4-Fluorophenoxyacetic Acid" . The compound appears as a white to light yellow powder or crystal .


Synthesis Analysis

The compound “2-(4-fluorophenoxy)acetic acid” was synthesized by refluxing, 4-fluoro-phenol as a starting material with ethyl chloroacetate in acetone as solvent . The compound crystallizes in the monoclinic crystal system .


Molecular Structure Analysis

The molecular formula of “2-(4-Fluorophenoxy)acetic Acid” is C8H7FO3 and its molecular weight is 170.14 .


Physical And Chemical Properties Analysis

“2-(4-Fluorophenoxy)acetic Acid” is a solid at 20 degrees Celsius . It has a melting point range of 103.0 to 107.0 °C . The compound is soluble in acetone and ethanol .

Safety and Hazards

“2-(4-Fluorophenoxy)acetic Acid” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-(4-fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3S/c1-6-9(10(14)15)17-11(13-6)16-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDYUDBCYRYGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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